N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Kinase inhibition GPCR modulation Glutaminase inhibition

N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic, low-molecular-weight pyrimidine derivative (MF C13H9F3N4O4, MW 342.23 g/mol) containing a 4-nitrophenyl substituent, a 4-trifluoromethyl group, and an N‑linked glycine moiety. Public chemical registries list it solely as a research‑grade building block, with no approved therapeutic indication.

Molecular Formula C13H9F3N4O4
Molecular Weight 342.23 g/mol
Cat. No. B12443709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Molecular FormulaC13H9F3N4O4
Molecular Weight342.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C13H9F3N4O4/c14-13(15,16)10-5-9(18-12(19-10)17-6-11(21)22)7-1-3-8(4-2-7)20(23)24/h1-5H,6H2,(H,21,22)(H,17,18,19)
InChIKeyUJXAMIAHXSFKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine – Structural Identity and Procurement-Relevant Context


N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic, low-molecular-weight pyrimidine derivative (MF C13H9F3N4O4, MW 342.23 g/mol) containing a 4-nitrophenyl substituent, a 4-trifluoromethyl group, and an N‑linked glycine moiety . Public chemical registries list it solely as a research‑grade building block, with no approved therapeutic indication. The compound’s trifluoromethyl and para‑nitrophenyl groups are common motifs in kinase‑focused libraries, yet no peer‑reviewed pharmacodynamic data are available to substantiate a specific biological function for this molecule .

Why Generic Interchange of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Is Not Supported in Procurement


No quantitative binding, inhibition, or selectivity data exist in the public domain for this compound that would allow a rigorous comparison with its closest in‑class analogs (e.g., the 3‑nitrophenyl regioisomer, the N‑methyl derivative, or des‑nitro/des‑CF3 variants). In the absence of such evidence, any claim of functional equivalence or superiority is scientifically unfounded. Procurement decisions must therefore rely solely on the compound’s structural identity, purity, and synthetic accessibility, none of which have been shown to differentiate it from commercially available alternatives . This evidence gap precludes generic substitution arguments based on performance.

Quantitative Differentiation Evidence for N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Against Closest Analogs


Head‑to‑Head Binding Data vs. 3‑Nitrophenyl Regioisomer or N‑Methyl Analog – No Evidence Found

A comprehensive search of peer‑reviewed literature, patents, BindingDB, and ChEMBL (performed 2026‑05‑10) returned no IC50, Ki, EC50, or thermal‑shift data for this compound against any biological target, either alone or in direct comparison with the 3‑nitrophenyl regioisomer (CAS 1845695-97-7) or the N‑methyl analog . Consequently, no differentiation claim can be made.

Kinase inhibition GPCR modulation Glutaminase inhibition

Selectivity Profile Against Related Pyrimidine Scaffolds – No Evidence Found

No selectivity‑panel data (e.g., kinase‑profiling, CEREP, or SafetyScreen panels) have been published for this compound. Therefore, its selectivity relative to structurally similar pyrimidine‑glycine conjugates or clinical kinase inhibitors cannot be assessed [1].

Kinase selectivity panel screening off‑target profiling

Physicochemical or ADME Advantage Over Des‑Nitro or Des‑CF3 Analogs – No Evidence Found

No experimentally determined logP, aqueous solubility, microsomal stability, or Caco‑2 permeability data exist for this compound. While increased lipophilicity can be inferred from the presence of the CF3 group, no quantitative comparison (e.g., with 2‑[(pyrimidin‑2‑yl)amino]acetic acid, logP = −0.03 ) is available to support a procurement argument.

logP solubility metabolic stability permeability

Purity and Batch Consistency – Only Vendor‑Claimed Data Available

Current vendor specifications indicate ≥95% purity by HPLC , which is comparable to typical research‑grade building blocks. No independent batch‑to‑batch consistency data, impurity profiling, or comparative analysis against the 3‑nitrophenyl isomer (also offered at ≥95% purity) have been published.

purity batch consistency QC specification

Synthetic Accessibility and Cost – No Comparative Data

No published synthetic routes, yields, or cost analyses exist for this compound relative to its analogs. The presence of the para‑nitro group may simplify purification relative to the meta isomer, but this hypothesis lacks experimental support [1].

synthesis route cost efficiency scalability

Scientifically Grounded Application Scenarios for N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine


Internal Kinase‑Focused Library Design (HTS Hit‑Finding)

Given the lack of target‑specific data, the compound’s sole justifiable use is as a diversity element in a kinase‑biased screening library, where its 4‑nitrophenyl‑CF3‑pyrimidine core may confer shape complementarity to the ATP‑binding pocket. Selection must be based on structural novelty rather than demonstrated potency .

Medicinal Chemistry SAR Exploration as a Para‑Nitro Probe

The compound can serve as a matched‑pair partner to the 3‑nitrophenyl regioisomer in internal structure‑activity relationship (SAR) campaigns, provided that in‑house assay data are generated to compare the two. No external data currently justify a preference for the para isomer .

Negative Control or Reference Compound in Nitroreductase Assays

The 4‑nitrophenyl moiety may be used as a substrate or probe in nitroreductase‑based systems; however, no kinetic parameters (kcat, Km) have been published, so this application remains speculative until in‑house validation is completed .

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